molecular formula C14H8ClNO5S B4584838 2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

Cat. No.: B4584838
M. Wt: 337.7 g/mol
InChI Key: SHUIEGDCKIKBEQ-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H8ClNO5S and its molecular weight is 337.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.9811712 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Human Leukocyte Elastase (HLE)

Derivatives of "2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione" have shown significant inhibitory activity against human leukocyte elastase (HLE). The study by Kerrigan and Shirley (1996) highlights that compounds with sulfonyloxy substitutions, especially with ring substituents in the 6-position, exhibit enhanced potency and selectivity for HLE inhibition. The most potent inhibitor identified in this series was 6-amino-2-[(methylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione with a notable inhibitory constant [k obs /I] of 110,000 M−1 s−1, showcasing the compound's potential in therapeutic applications targeting inflammatory and pulmonary diseases where HLE plays a critical role (Kerrigan & Shirley, 1996).

Inactivation of Serine Proteases

Further research by Neumann and Gütschow (1994) extends the understanding of these compounds as potent inactivators of serine proteases, such as chymotrypsin. The study demonstrates that N-(sulfonyloxy)phthalimides, a related class of compounds, act as effective suicide substrates for chymotrypsin and other serine proteinases, indicating their potential in the development of new therapeutic agents targeting various protease-mediated diseases (Neumann & Gütschow, 1994).

Synthesis of Heterocyclic Sulfonates

In the context of chemical synthesis, the work by Watanabe et al. (2010) explores the oxidative reactions of sulfanyl-substituted compounds leading to the formation of dioxetanes, further oxidized to sulfonyl-substituted dioxetanes. This research demonstrates the utility of such compounds in the synthesis of chemiluminescent materials, potentially applicable in analytical chemistry and material sciences (Watanabe et al., 2010).

Green Synthesis of Isoindoline-1,3-dione Derivatives

An eco-friendly approach to synthesizing isoindoline-1,3-dione derivatives is presented by Chia et al. (2019), utilizing water extract of onion peel ash as a catalyst. This method highlights the potential of using sustainable and non-toxic catalysts in the synthesis of important organic compounds, contributing to greener chemistry practices (Chia et al., 2019).

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO5S/c15-9-5-7-10(8-6-9)22(19,20)21-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIEGDCKIKBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 3-neck, 500 ml round bottom flask, dichloromethane (100 ml) was added to 16.3 g (0.10 mole) of N-hydroxyphthalimide. To this was added 21.1 g (0.10 mole) of 4-chlorobenzenesulfonyl chloride. To this suspension at ice-bath temperature, with slow stirring, was added dropwise 10.1 g (0.10 mole) of triethylamine in 50 ml of dichloromethane. This stirred reaction mixture was held at ambient temperature for 72 hours. Then, more dichloromethane and 100 ml of water were added to the suspension. The dichloromethane extract was dried with magnesium sulfate. Solvent was removed under reduced pressure and the residue was recrystallized from 500 ml of ethyl acetate to give 10.2 g of a white solid, mp 178°-180° C.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
16.3 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione

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